4-Methyl-1,4,5-oxadiazepane 4-Methyl-1,4,5-oxadiazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953091
InChI: InChI=1S/C5H12N2O/c1-7-3-5-8-4-2-6-7/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

4-Methyl-1,4,5-oxadiazepane

CAS No.:

Cat. No.: VC19953091

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,4,5-oxadiazepane -

Specification

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name 4-methyl-1,4,5-oxadiazepane
Standard InChI InChI=1S/C5H12N2O/c1-7-3-5-8-4-2-6-7/h6H,2-5H2,1H3
Standard InChI Key MMEVOKGZQDWRJL-UHFFFAOYSA-N
Canonical SMILES CN1CCOCCN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

4-Methyl-1,4,5-oxadiazepane belongs to the oxadiazepane family, a class of seven-membered rings containing two nitrogen atoms and one oxygen atom. The methyl group at the 4-position introduces steric and electronic modifications that differentiate it from its parent compound, 1,4,5-oxadiazepane. The molecular formula is C₅H₁₀N₂O, with a molar mass of 114.15 g/mol (calculated from atomic weights). Its IUPAC name is 4-methyl-1,4,5-oxadiazepane, and it may exist in both free base and salt forms, such as the dihydrochloride derivative (CAS: 405281-14-3) .

Table 1: Molecular Data for 4-Methyl-1,4,5-oxadiazepane

PropertyValue
CAS Registry NumberNot explicitly assigned
Molecular FormulaC₅H₁₀N₂O
Molar Mass114.15 g/mol
Related Salt (CAS)405281-14-3 (dihydrochloride)
Structural FeaturesSeven-membered ring with N₂O motif, methyl at C4

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1,4,5-oxadiazepane derivatives typically involves cyclo-condensation reactions between diacylated hydrazines and dichloroethyl ethers, followed by deprotection steps. For 4-methyl derivatives, selective alkylation or the use of methyl-substituted precursors is critical. A patent by CA2579742A1 outlines a robust method for synthesizing [1,4, -oxadiazepines via base-mediated deacylation of 4,5-diacyl intermediates .

Key Reaction Steps

  • Formation of 4,5-Diacyl Intermediate:
    N,N'-Diacetylhydrazine reacts with 2,2'-dichlorodiethyl ether in polar solvents (e.g., dimethyl sulfoxide) under vacuum, yielding 4,5-diacetyl- -oxadiazepine . Example 5 of the patent reports a 52.3% yield using potassium hydroxide and tetramethylammonium chloride as catalysts .

  • Deprotection with Base:
    The diacetyl intermediate undergoes hydrolysis with aqueous potassium hydroxide (60%) at 90–100°C, followed by extraction with chlorobenzene to isolate the free base . Batchwise procedures achieve yields exceeding 80% .

Table 2: Representative Synthesis Conditions

ParameterDetails
Starting Material4,5-Diacetyl-[1, -oxadiazepine
BaseAqueous KOH (60%)
SolventChlorobenzene (extraction)
Temperature90–100°C
Reaction Time4–6 hours
Yield80.9–94.1% (reported in Examples 2–4)

Modification for 4-Methyl Derivatives

Introducing the methyl group likely occurs during the initial hydrazine acylation or via post-synthetic alkylation. For instance, substituting acetyl groups with methyl-containing acylating agents (e.g., propionyl chloride) could yield methyl-substituted intermediates. Subsequent deprotection would retain the methyl group at the 4-position.

Physicochemical Properties

Solubility and Stability

The free base form of 4-methyl-1,4,5-oxadiazepane is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Its dihydrochloride salt (CAS: 405281-14-3) enhances aqueous solubility due to ionic character . Stability studies are lacking, but analogous oxadiazepanes degrade under strong acidic or oxidative conditions.

Spectroscopic Data

While specific spectral data for the 4-methyl derivative are unavailable, the parent compound’s NMR and IR profiles provide benchmarks:

  • ¹H NMR: Peaks at δ 3.5–4.0 ppm (methylene groups adjacent to N and O), δ 2.0–2.5 ppm (methyl groups) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O in acylated precursors) and 1100 cm⁻¹ (C-O-C ether linkage) .

Applications and Industrial Relevance

Herbicide Intermediates

1,4,5-Oxadiazepanes are precursors to tetrahydropyrazolodione herbicides, which inhibit acetolactate synthase in weeds . The methyl group in 4-methyl-1,4,5-oxadiazepane may enhance lipophilicity, improving herbicidal activity in non-polar environments.

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